2,2-Dimethyl-1-hexanol 2,2-Dimethyl-1-hexanol
Brand Name: Vulcanchem
CAS No.: 2370-13-0
VCID: VC3827563
InChI: InChI=1S/C8H18O/c1-4-5-6-8(2,3)7-9/h9H,4-7H2,1-3H3
SMILES: CCCCC(C)(C)CO
Molecular Formula: C8H18O
Molecular Weight: 130.23 g/mol

2,2-Dimethyl-1-hexanol

CAS No.: 2370-13-0

Cat. No.: VC3827563

Molecular Formula: C8H18O

Molecular Weight: 130.23 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dimethyl-1-hexanol - 2370-13-0

Specification

CAS No. 2370-13-0
Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
IUPAC Name 2,2-dimethylhexan-1-ol
Standard InChI InChI=1S/C8H18O/c1-4-5-6-8(2,3)7-9/h9H,4-7H2,1-3H3
Standard InChI Key GSSDZVRLQDXOPL-UHFFFAOYSA-N
SMILES CCCCC(C)(C)CO
Canonical SMILES CCCCC(C)(C)CO
Boiling Point 172.5 °C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2,2-Dimethyl-1-hexanol belongs to the family of branched aliphatic alcohols. Its IUPAC name derives from the hexanol backbone substituted with two methyl groups at the second carbon position. The SMILES notation CCCCC(C)(C)CO precisely encodes this structure, highlighting the tertiary carbon center adjacent to the hydroxyl group . The molecular geometry reduces intermolecular hydrogen bonding compared to linear alcohols, resulting in distinct solubility and volatility profiles.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight130.23 g/mol
Density (20°C)0.822 g/mL
Boiling Point173°C
Refractive Index (n₂⁰D)1.428
Molar Volume158.4 mL/mol
Vapor Pressure (25°C)Not reported-

Applications and Functional Utility

Solvent Properties

With a moderate polarity (logP ≈ 2.8 estimated) and branching that reduces crystallization tendencies, 2,2-dimethyl-1-hexanol serves as an effective solvent for resins and polymers. Its higher boiling point compared to linear C₆ alcohols (e.g., 1-hexanol, bp 157°C) makes it suitable for high-temperature processes .

Intermediate in Organic Synthesis

The primary alcohol group undergoes typical reactions:

  • Esterification: Forms esters with carboxylic acids, useful as plasticizers or fragrance components.

  • Oxidation: Potential conversion to 2,2-dimethylhexanoic acid, though steric hindrance may limit reaction rates.

  • Etherification: Reaction with alkyl halides produces branched ethers with applications as surfactants.

Hazard ParameterClassificationPrecautionary Measures
Oral ToxicityH302Avoid ingestion
Skin IrritationH315Wear protective gloves
Eye DamageH319Use safety goggles
Respiratory IrritationH335Ensure adequate ventilation

Personal protective equipment (PPE) including nitrile gloves, chemical goggles, and fume hoods are mandatory during handling . Spills should be contained using inert absorbents like vermiculite.

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